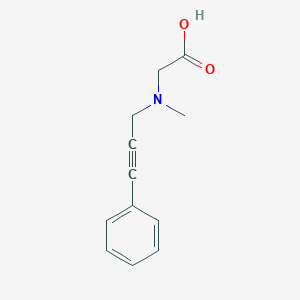
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine is an organic compound with the molecular formula C12H13NO2 This compound features a glycine backbone substituted with a methyl group and a phenylprop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine typically involves the alkylation of glycine derivatives. One common method includes the reaction of glycine with N-methyl-3-phenylprop-2-yn-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenylprop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylprop-2-yn-1-yl group may also facilitate interactions with hydrophobic pockets within proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline: Similar structure but with an aniline group instead of glycine.
N-Methyl-N-(3-phenylprop-2-yn-1-yl)acetamide: Contains an acetamide group instead of glycine.
Uniqueness
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine is unique due to its glycine backbone, which imparts different chemical and biological properties compared to its analogs. The presence of the glycine moiety allows for potential interactions with biological systems that are distinct from those of other similar compounds.
Propriétés
Numéro CAS |
58788-89-9 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-[methyl(3-phenylprop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO2/c1-13(10-12(14)15)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3,(H,14,15) |
Clé InChI |
DXWBAVMUAIBGOA-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#CC1=CC=CC=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


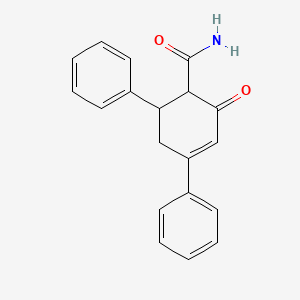
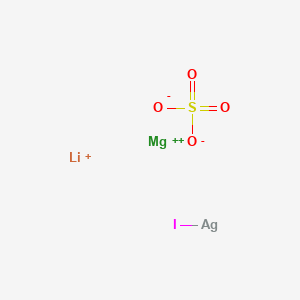


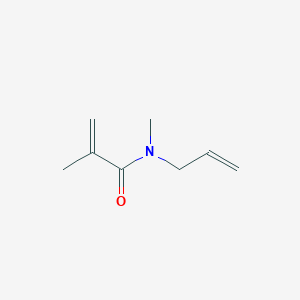
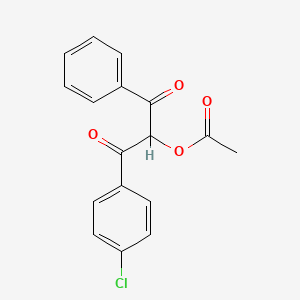
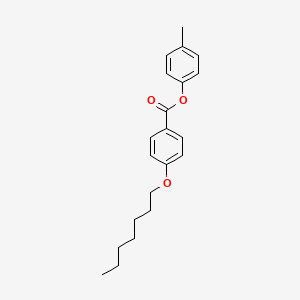
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)

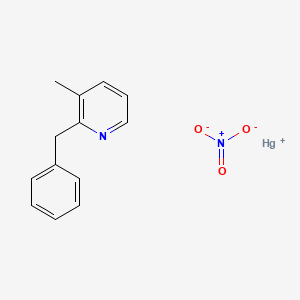
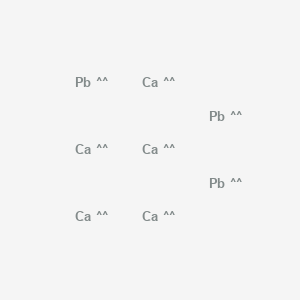
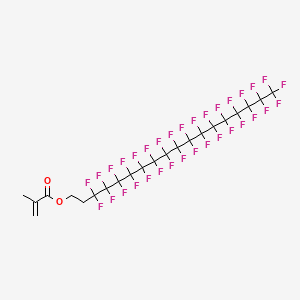
![1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole](/img/structure/B14611125.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
